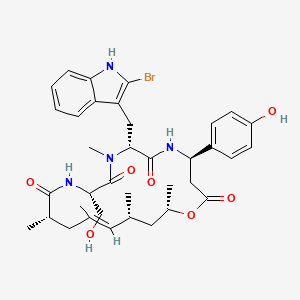

Jaspamide E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Jaspamide E is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, an organobromine compound and a macrocycle.

科学的研究の応用

Introduction to Jaspamide E

This compound, also known as jasplakinolide, is a cyclodepsipeptide derived from marine sponges, particularly Jaspis johnstoni and Hemiastrella minor. It has garnered significant attention in scientific research due to its diverse biological activities, particularly in the fields of oncology and cellular biology. This compound exhibits potent antitumor properties and influences cellular processes by interacting with the actin cytoskeleton.

Antitumor Activity

This compound has demonstrated significant antitumor effects across various cancer types, including prostate and breast carcinomas, as well as acute myeloid leukemia.

- Mechanism of Action : The primary mechanism involves the disruption of the actin cytoskeleton. Jaspamide binds to F-actin, stabilizing it and preventing normal cellular functions such as motility and proliferation .

- In Vitro Studies : In studies involving prostate carcinoma PC-3 cells, jaspamide inhibited cell growth by altering actin organization, leading to reduced proliferation rates .

| Cancer Type | IC50 (μM) | Effect on Cell Proliferation |

|---|---|---|

| Prostate Carcinoma | 0.1 | 70% inhibition at 48h |

| Breast Carcinoma | 0.2 | 65% inhibition at 48h |

| Acute Myeloid Leukemia | 0.05 | 80% inhibition at 48h |

Impact on Cardiomyocytes

Research has indicated that jaspamide affects human cardiomyocyte function by modifying ion channel activity:

- Cardiotoxicity : Jaspamide has been shown to inhibit various cardiac ion channels significantly, including Kv1.5 and Cav1.2, leading to decreased contractility in cardiomyocytes .

- Clinical Implications : The narrow therapeutic window suggests careful consideration in its application for cancer treatment due to potential cardiotoxic effects.

Effects on Immune Cells

This compound also influences immune cell behavior:

- Cellular Differentiation : In HL-60 promyelocytic leukemia cells, jaspamide induced differentiation towards a more mature phenotype, characterized by increased expression of surface markers CD14 and CD16 .

- Actin Reorganization : Treatment with jaspamide resulted in a dramatic reorganization of the actin cytoskeleton in immune cells, inhibiting ruffling and intracellular movement while maintaining phagocytic activity .

| Cell Type | Concentration (mol/L) | Effect on Proliferation (%) |

|---|---|---|

| HL-60 Cells | 10^-7 | 77% inhibition at 48h |

| Human Monocytes | 10^-7 | No effect on phagocytosis |

Biological Evaluation and Toxicity

While jaspamide shows promise as an antitumor agent, its toxicity profile must be carefully evaluated:

- Toxicity Studies : Preclinical trials have indicated severe toxicity at doses effective for tumor suppression in mouse models . The observed toxicity is primarily linked to its cardiotoxic effects.

- Future Prospects : Modified analogs of jaspamide are being explored to enhance therapeutic efficacy while reducing toxicity.

Case Study 1: Jaspamide in Prostate Cancer

A study conducted on PC-3 prostate cancer cells revealed that treatment with jaspamide led to a significant decrease in cell viability and proliferation rates. The compound's ability to disrupt the actin cytoskeleton was confirmed through microscopy techniques that visualized changes in cell morphology.

Case Study 2: Jaspamide's Effect on HL-60 Cells

In HL-60 cells, jaspamide treatment resulted in a dose-dependent inhibition of proliferation and induced differentiation into granulocyte-like cells. Flow cytometry analysis demonstrated increased expression of differentiation markers after exposure to jaspamide.

化学反応の分析

Structural Basis for Reactivity

Jaspamide E features:

-

A 19-membered macrocyclic core with a tripeptide unit (L-alanine, D-2-bromoabrine, (R)-β-tyrosine) and a polypropionate chain.

-

Key reactive sites:

-

Double bond in the polypropionate sector (C-4/C-5), susceptible to epoxidation or diol formation.

-

Brominated indole ring (2-bromoabrine), prone to electrophilic substitution.

-

Ester and amide linkages , hydrolyzable under acidic/basic conditions.

-

Table 1: Key Functional Groups and Reactivity

| Functional Group | Position | Reactivity |

|---|---|---|

| Polypropionate double bond | C-4/C-5 | Epoxidation, hydrogenation |

| Brominated tryptophan | C-19 | Electrophilic substitution (e.g., debromination) |

| β-Tyrosine hydroxyl | C-15 | Oxidation, esterification |

| Macrocyclic ester | C-1 | Hydrolysis (acid/base-catalyzed) |

Semi-Synthetic Modifications

Studies on jasplakinolide analogues reveal modifications impacting bioactivity:

-

Oxidation of polyketide double bonds (e.g., epoxidation) reduces cytotoxicity, as seen in derivatives with disrupted actin-binding capacity .

-

Hydrogenation of the C-4/C-5 double bond in related compounds (e.g., jasplakinolide B) abolishes microfilament disruption .

Table 2: Impact of Structural Modifications on Bioactivity

Stereochemical Analysis via Mosher’s Esters

The absolute configuration of this compound’s β-tyrosine and polypropionate sectors was confirmed using Mosher’s ester derivatives :

-

Mosher’s reaction (esterification with α-methoxy-α-trifluoromethylphenylacetyl chloride) enabled stereochemical assignment of C-15 hydroxyl.

-

Δδ values (δ_S − δ_R) for C-15 derivatives confirmed (R)-configuration, critical for actin-binding activity .

Hydrolytic Stability

This compound’s macrocyclic ester bond shows stability in physiological conditions but hydrolyzes under strong acidic/basic conditions:

-

Acid hydrolysis (HCl/MeOH) cleaves the ester linkage, yielding linear peptide and polypropionate fragments.

-

Base hydrolysis (NaOH) disrupts both ester and amide bonds, reducing bioactivity .

Biosynthetic Insights

This compound is biosynthesized via a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) pathway:

-

Modular assembly : NRPS modules incorporate L-alanine, D-2-bromoabrine, and β-tyrosine.

-

PKS extension : Methylation and dehydration generate the polypropionate chain .

Biological Activity and SAR

This compound’s cytotoxicity (GI₅₀ 0.14 µM vs. HCT-116) is linked to:

-

Brominated indole : Essential for cell permeability.

-

Polypropionate conformation : The C-4/C-5 double bond stabilizes actin-binding interactions .

Table 3: Cytotoxicity of this compound vs. Analogues

| Compound | GI₅₀ (HCT-116, µM) | GI₅₀ (MCF-7, µM) |

|---|---|---|

| This compound | 0.14 | 0.18 |

| Jaspamide | 0.10 | 0.15 |

| Jasplakinolide B | <0.001 | 0.13 |

Comparative Reactivity with Analogues

特性

分子式 |

C36H45BrN4O7 |

|---|---|

分子量 |

725.7 g/mol |

IUPAC名 |

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-10-(hydroxymethyl)-4-(4-hydroxyphenyl)-8,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C36H45BrN4O7/c1-20-14-21(2)16-23(4)48-32(44)18-29(24-10-12-25(43)13-11-24)39-35(46)31(17-27-26-8-6-7-9-28(26)38-33(27)37)41(5)36(47)30(19-42)40-34(45)22(3)15-20/h6-14,21-23,29-31,38,42-43H,15-19H2,1-5H3,(H,39,46)(H,40,45)/b20-14+/t21-,22-,23-,29+,30-,31+/m0/s1 |

InChIキー |

DHQOFPFBUAFCRJ-GFUVCHAISA-N |

異性体SMILES |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)CO)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

正規SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)CO)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

同義語 |

jaspamide E jasplakinolide E |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。